molecular formula C21H20ClN5O3S B11233199 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide

Cat. No.: B11233199
M. Wt: 457.9 g/mol
InChI Key: XPKNXRNPRMTHRS-UHFFFAOYSA-N
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Description

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfanyl group, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazine ring.

    Attachment of the Acetylamino Group: The acetylamino group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Incorporation of the Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its functional groups. It could be used in studies involving enzyme inhibition, protein binding, or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The acetylamino and sulfanyl groups might play crucial roles in binding to these targets, while the triazine ring could facilitate interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-[2-(amino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide
  • 2-({6-[2-(acetylamino)-3-ethylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide

Uniqueness

Compared to similar compounds, 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide stands out due to the specific positioning and combination of its functional groups. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)propanamide

InChI

InChI=1S/C21H20ClN5O3S/c1-11-5-4-6-16(17(11)23-13(3)28)18-20(30)25-21(27-26-18)31-12(2)19(29)24-15-9-7-14(22)8-10-15/h4-10,12H,1-3H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

XPKNXRNPRMTHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C

Origin of Product

United States

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